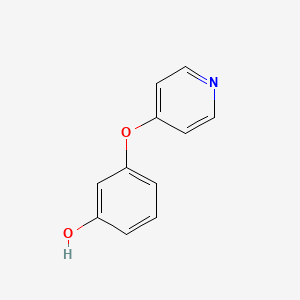
3-(Pyridin-4-yloxy)phenol
Descripción general
Descripción
“3-(Pyridin-4-yloxy)phenol” is a chemical compound with the molecular formula C11H9NO2 . It is related to 4-(pyridin-4-yloxy)phenol, which is known to be a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of 3-hydroxy-1-methyl-4-(4-(pyridin-4-yloxy) phenethyl) pyridin-2(1H)-one with excellent yields and high purity .Molecular Structure Analysis
The molecular structure of “this compound” involves a phenolic ring inclined at an angle with respect to the pyridine ring . The InChI code for a similar compound, 4-(pyridin-4-yloxy)phenol, is 1S/C11H9NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H .Chemical Reactions Analysis
Pyridinols, which are related to “this compound”, have been reported to react with pentafluoro- and pentachloropyridines. Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .Aplicaciones Científicas De Investigación
Catalytic Applications
3-(Pyridin-4-yloxy)phenol and its derivatives show promising applications in catalysis. For instance, pyridine-modified heteropoly compounds were used to catalyze the hydroxylation of benzene to phenol, demonstrating notable selectivity and yield. This process emphasized the role of pyridine in enhancing catalytic activities due to electronic interactions and significant pseudo-liquid-phase behavior (Leng et al., 2008). Similarly, pyridine-modified vanadium-substituted heteropoly acids were utilized for direct hydroxylation of benzene to phenol, highlighting the importance of organic π electrons in the hybrid catalyst in modifying redox properties and enhancing catalytic activity (Ge et al., 2008).
Photophysical Properties
The compound's photophysical properties were explored, revealing intense fluorescence under UV light, large Stokes shifts, and high quantum yields. This suggests potential applications in fluorescence-based technologies and materials science (Marchesi et al., 2019).
Biological Applications
Several studies focused on the biological applications of this compound derivatives. Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols were synthesized and their emissive properties were studied, showing potential as large Stokes shift organic dyes (Marchesi et al., 2019). Novel terpyridine-skeleton molecules, including 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol, were synthesized and evaluated for their anti-cancer properties, showing promise as nonintercalative topo I and II inhibitors (Kwon et al., 2015).
Corrosion Inhibition
The potential of this compound derivatives as corrosion inhibitors was also explored. Schiff bases like 2-((pyridin-2-ylimino)methyl)phenol demonstrated good corrosion inhibition efficiency for carbon steel in acidic conditions, highlighting the role of chemical structure in their performance (Hegazy et al., 2012).
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-[4-(pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea, has been reported to target the tyrosine-protein kinase abl1 in humans . This protein plays a role in cell differentiation, division, adhesion, and stress response.
Mode of Action
It’s known that pyridinols, which include 3-(pyridin-4-yloxy)phenol, can react as nucleophiles . Pyridin-4-ol, a similar compound, is known to attack at the nitrogen atom . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Pyrrolo[3,4-c]pyridine derivatives, which share a similar structure, have been reported to exhibit a broad spectrum of pharmacological properties . This suggests that this compound might also interact with multiple biochemical pathways.
Pharmacokinetics
The physicochemical properties of a compound, such as lipophilicity and electronic and charge properties, can influence its pharmacokinetics
Result of Action
Phenolic compounds, which include this compound, are known to exhibit significant antibacterial activity . This suggests that this compound might also have antimicrobial effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of phenolic compounds
Safety and Hazards
Direcciones Futuras
The synthesis of substituted pyridines with diverse functional groups is an active area of research, with a need for a single robust method allowing the selective introduction of multiple functional groups . The development of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications is a promising future direction .
Propiedades
IUPAC Name |
3-pyridin-4-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLFLJSHFIPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



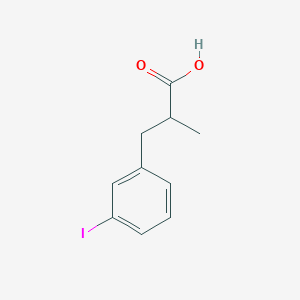
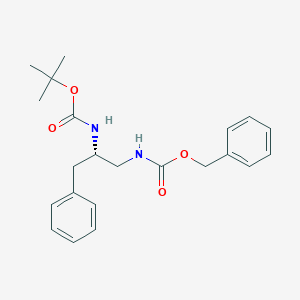



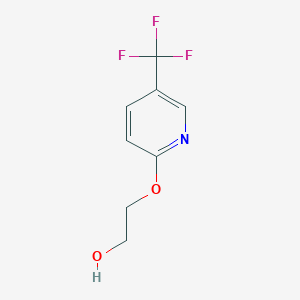
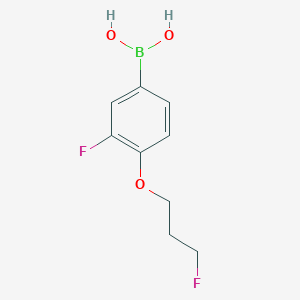

![6-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1400646.png)
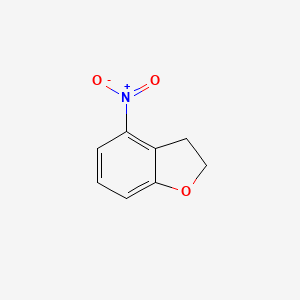


![2'-tert-Butyl-2'H-spiro[piperidine-4,5'-pyrano-[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B1400651.png)
